Cas no 101346-02-5 (5-(Chloromethyl)pyrimidine)
5-(Chloromethyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 5-(Chloromethyl)pyrimidine
- 5-Chloromethylpyrimidine
- 5-Chloromethyl-pyrimidine
- Pyrimidine, 5-(chloromethyl)- (9CI)
- 5-pyrimidinylmethyl chloride
- 5-pyrimidylmethyl chloride
- 5-(Chloromethyl)pyrimidin...
- Pyrimidine, 5-(chloromethyl)
- Pyrimidine,5-(chloromethyl)-(9Cl)
- 5-Chloromethylpyrimidine hydrochloride
- DTXSID70563354
- 101346-02-5
- 5-chlo-romethylpyrimidine
- FT-0684699
- AC-28833
- W-204406
- AKOS005255407
- PYRIMIDINE, 5-(CHLOROMETHYL)-
- A800377
- PB34530
- EN300-226521
- JTDIIDXRVCNTDU-UHFFFAOYSA-N
- AM20070663
- P10951
- CS-0053749
- SCHEMBL26505
- DB-058596
-
- MDL: MFCD10697061
- Inchi: 1S/C5H5ClN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2
- InChI Key: JTDIIDXRVCNTDU-UHFFFAOYSA-N
- SMILES: ClCC1=CN=CN=C1
Computed Properties
- Exact Mass: 128.01400
- Monoisotopic Mass: 128.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 61.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Boiling Point: 219℃/760mmHg
- PSA: 25.78000
- LogP: 1.21540
5-(Chloromethyl)pyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(Chloromethyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM105490-1g |
5-(ChloroMethyl)pyriMidine |
101346-02-5 | 97% | 1g |
$216 | 2021-08-06 | |
| Chemenu | CM105490-5g |
5-(ChloroMethyl)pyriMidine |
101346-02-5 | 97% | 5g |
$594 | 2021-08-06 | |
| Chemenu | CM105490-10g |
5-(ChloroMethyl)pyriMidine |
101346-02-5 | 97% | 10g |
$1045 | 2021-08-06 | |
| Chemenu | CM105490-25g |
5-(ChloroMethyl)pyriMidine |
101346-02-5 | 97% | 25g |
$1848 | 2021-08-06 | |
| Chemenu | CM105490-1g |
5-(ChloroMethyl)pyriMidine |
101346-02-5 | 97% | 1g |
$370 | 2023-03-07 | |
| Matrix Scientific | 128347-1g |
5-(Chloromethyl)pyrimidine, 95% |
101346-02-5 | 95% | 1g |
$621.00 | 2023-09-06 | |
| eNovation Chemicals LLC | D494231-1g |
5-(chloromethyl)pyrimidine |
101346-02-5 | 95% | 1g |
$495 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1001353-25g |
5-(Chloromethyl)pyrimidine |
101346-02-5 | 95% | 25g |
$1780 | 2024-08-02 | |
| TRC | C597463-10mg |
5-(Chloromethyl)pyrimidine |
101346-02-5 | 10mg |
45.00 | 2021-08-15 | ||
| TRC | C597463-50mg |
5-(Chloromethyl)pyrimidine |
101346-02-5 | 50mg |
65.00 | 2021-08-15 |
5-(Chloromethyl)pyrimidine Suppliers
5-(Chloromethyl)pyrimidine Related Literature
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Ivana Mejdrová,Lucie Brulíková,Tereza Volná,Jan Hlavá? New J. Chem. 2017 41 12178
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Samanta Makurat,Magdalena Zdrowowicz,Lidia Chomicz-Mańka,Witold Kozak,Illia E. Serdiuk,Pawe? Wityk,Alicja Kawecka,Marta Sosnowska,Janusz Rak RSC Adv. 2018 8 21378
Additional information on 5-(Chloromethyl)pyrimidine
5-(Chloromethyl)pyrimidine: A Versatile Compound in Chemical and Pharmaceutical Research
5-(Chloromethyl)pyrimidine (CAS No. 101346-02-5) is a versatile compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by a pyrimidine ring with a chloromethyl substituent, offers a wide range of opportunities for synthetic chemistry, drug discovery, and biological studies.
The chloromethyl group in 5-(Chloromethyl)pyrimidine is particularly noteworthy due to its reactivity and functional versatility. This group can undergo various chemical transformations, such as nucleophilic substitution reactions, which make it an attractive starting material for the synthesis of more complex molecules. The ability to introduce functional groups at the chloromethyl position allows researchers to tailor the properties of the final product, enhancing its potential for use in medicinal chemistry.
In recent years, there has been a surge in research focusing on the biological activities of pyrimidine derivatives, including 5-(Chloromethyl)pyrimidine. Studies have shown that these compounds can exhibit a range of biological effects, such as antiviral, antibacterial, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of 5-(Chloromethyl)pyrimidine derivatives as inhibitors of viral replication. The researchers found that certain derivatives were effective in inhibiting the replication of several RNA viruses, including influenza and coronavirus.
Another area of interest is the use of 5-(Chloromethyl)pyrimidine in the development of anticancer drugs. Research conducted at the National Cancer Institute demonstrated that certain derivatives of this compound could selectively target cancer cells while sparing normal cells. The mechanism of action involves the disruption of key cellular processes such as DNA synthesis and cell cycle progression. These findings have significant implications for the development of novel therapeutic agents for cancer treatment.
The synthetic accessibility of 5-(Chloromethyl)pyrimidine also makes it an attractive candidate for combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify those with desired biological activities. By using 5-(Chloromethyl)pyrimidine as a building block, researchers can generate diverse libraries of pyrimidine derivatives with varying substituents at different positions. This approach has been successfully applied in high-throughput screening (HTS) campaigns to identify lead compounds for drug discovery.
In addition to its applications in medicinal chemistry, 5-(Chloromethyl)pyrimidine has also found use in other areas of chemical research. For example, it has been employed as a ligand in coordination chemistry to form complexes with various metal ions. These complexes have shown interesting properties such as luminescence and catalytic activity, making them useful in materials science and catalysis.
The environmental impact and safety profile of 5-(Chloromethyl)pyrimidine are also important considerations in its use and development. Studies have shown that this compound is relatively stable under standard laboratory conditions and does not pose significant environmental or health risks when handled properly. However, as with any chemical compound, appropriate safety measures should be followed during handling and storage to ensure safe usage.
In conclusion, 5-(Chloromethyl)pyrimidine (CAS No. 101346-02-5) is a highly versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and drug developers alike. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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